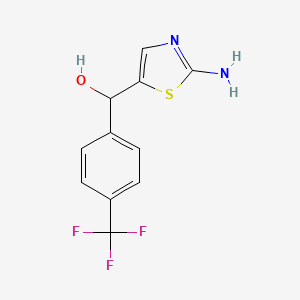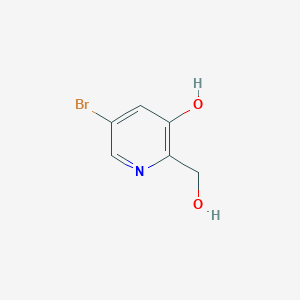
5-Bromo-2-(hydroxymethyl)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(hydroxymethyl)pyridin-3-ol: is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 5th position, a hydroxymethyl group at the 2nd position, and a hydroxyl group at the 3rd position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the bromination of 2-(hydroxymethyl)pyridin-3-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-(hydroxymethyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide, sodium thiolate, and organometallic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: 5-Bromo-2-(carboxymethyl)pyridin-3-ol.
Reduction: 2-(Hydroxymethyl)pyridin-3-ol.
Substitution: 5-Azido-2-(hydroxymethyl)pyridin-3-ol, 5-Thio-2-(hydroxymethyl)pyridin-3-ol, etc.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-(hydroxymethyl)pyridin-3-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and as a ligand in the development of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The hydroxymethyl and hydroxyl groups can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-methylpyridin-3-amine: This compound has a methyl group instead of a hydroxymethyl group, which affects its reactivity and applications.
5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol: This compound has an ethoxy group instead of a hydroxymethyl group, leading to different chemical properties and uses.
5-Bromo-3-hydroxymethyl-pyridin-2-ol: This is an isomer with the hydroxymethyl group at the 3rd position and the hydroxyl group at the 2nd position.
Uniqueness: 5-Bromo-2-(hydroxymethyl)pyridin-3-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both hydroxymethyl and hydroxyl groups on the pyridine ring allows for versatile chemical modifications and interactions with biological targets.
Eigenschaften
CAS-Nummer |
1227513-92-9 |
|---|---|
Molekularformel |
C6H6BrNO2 |
Molekulargewicht |
204.02 g/mol |
IUPAC-Name |
5-bromo-2-(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H6BrNO2/c7-4-1-6(10)5(3-9)8-2-4/h1-2,9-10H,3H2 |
InChI-Schlüssel |
OKCKXRANMMOMEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1O)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-2-YL]propanoic acid](/img/structure/B13034875.png)
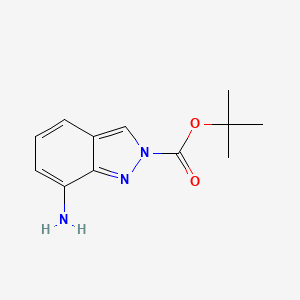

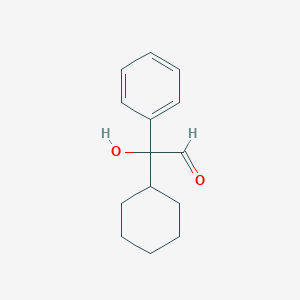
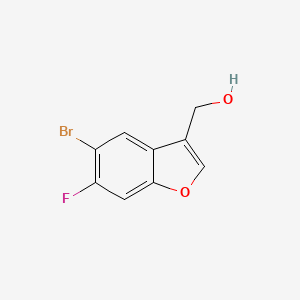
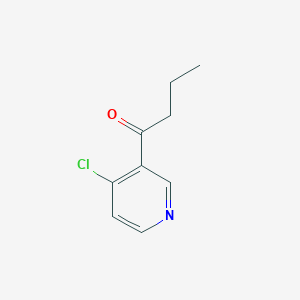
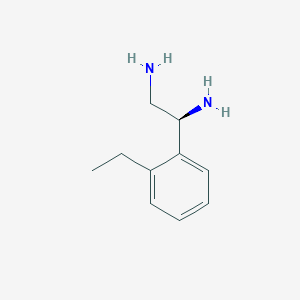
![7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13034917.png)
